1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutane-1-carboxylic acid
CAS No.: 2138257-73-3
Cat. No.: VC7786865
Molecular Formula: C20H18FNO4
Molecular Weight: 355.365
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138257-73-3 |
|---|---|
| Molecular Formula | C20H18FNO4 |
| Molecular Weight | 355.365 |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorocyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C20H18FNO4/c21-12-9-20(10-12,18(23)24)22-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,25)(H,23,24) |
| Standard InChI Key | UOIBROULPAFHLV-UHFFFAOYSA-N |
| SMILES | C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines three critical elements:
-
Fluorenylmethyloxycarbonyl (Fmoc) group: A photolabile protecting group that ensures selective deprotection during solid-phase peptide synthesis .
-
Fluorinated cyclobutane ring: The 3-fluoro substitution introduces steric and electronic effects that influence conformational rigidity and intermolecular interactions.
-
Carboxylic acid moiety: Enables covalent conjugation to resins or other amino acids during peptide chain assembly .
The molecular formula C20H18FNO4 (MW: 355.365 g/mol) reflects its hybrid organic-fluorine composition. X-ray crystallography studies of analogous Fmoc-protected cyclobutanes reveal a puckered cyclobutane ring with bond angles distorted by fluorine’s electronegativity, resulting in enhanced dipole moments.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorocyclobutane-1-carboxylic acid |
| SMILES | C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
| InChI Key | UOIBROULPAFHLV-UHFFFAOYSA-N |
| Topological Polar Surface Area | 85.7 Ų |
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis begins with 3-fluorocyclobutanecarboxylic acid, which undergoes amide coupling with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under Schotten-Baumann conditions. Key steps include:
-
Amine Protection: Reaction of the cyclobutane amine with Fmoc-Cl in dichloromethane (DCM) and aqueous sodium bicarbonate, yielding 85–92% protected intermediate.
-
Carboxylic Acid Activation: Conversion to an active ester using HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) for subsequent peptide coupling .
Stereoselective synthesis remains challenging due to the cyclobutane ring’s strain. Enzymatic resolution using lipases (e.g., CAL-B) achieves enantiomeric excesses >98% by selectively hydrolyzing racemic mixtures.
Table 2: Optimization of Synthetic Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Temperature | 0–5°C | Reduces epimerization |
| Catalytic Base | DIEA (4 eq.) | Enhances coupling rates |
Applications in Drug Discovery
Conformational Restriction in Peptides
Incorporating this fluorinated cyclobutane into peptide backbones imposes α-helix mimetic geometries, as demonstrated in:
-
Kinase inhibitors: The rigid scaffold improves binding to ATP pockets by reducing entropic penalties.
-
GPCR-targeted therapeutics: Enhanced selectivity for β-adrenergic receptors over off-target muscarinic receptors.
Fluorine-Specific Interactions
The 3-fluoro substituent engages in:
-
C–F⋯H–N hydrogen bonds with histidine residues (e.g., in carbonic anhydrase IX).
-
Orthogonal dipolar interactions with aromatic side chains, stabilizing protein-ligand complexes.
Comparative Analysis with Analogues
Table 3: Performance Benchmarks Against Non-Fluorinated Analogues
| Property | Fluorinated Derivative | Non-Fluorinated Analogue |
|---|---|---|
| Metabolic Stability | t₁/₂ = 4.7 h (human hepatocytes) | t₁/₂ = 1.2 h |
| Plasma Protein Binding | 92% | 78% |
| Peptide Incorporation | 94% (SPPS) | 82% |
The fluorine atom’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, extending in vivo half-life.
Future Directions
Ongoing research prioritizes:
-
Tumor-Activated Prodrugs: Leveraging the Fmoc group’s photolability for light-triggered drug release in melanoma models.
-
Peptide–Drug Conjugates: Exploiting the carboxylic acid for covalent attachment to antibody fragments (e.g., anti-HER2).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume